4-Aminocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

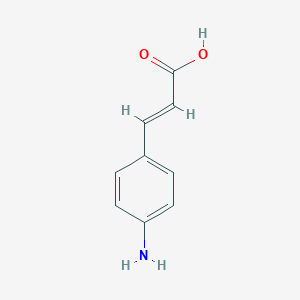

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 |

Source

|

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2, 17570-30-8 |

Source

|

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminocinnamic acid fundamental properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It is a derivative of cinnamic acid, featuring an amino group substituted at the para position of the phenyl ring.[1] This compound presents as a white to off-white or light yellow crystalline powder.[1][3] this compound serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its antioxidant and antimicrobial properties have also been a subject of scientific investigation.[1][4] Furthermore, it is utilized in the creation of specialized materials such as polymers and liquid crystals.[1]

Core Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 2393-18-2, 17570-30-8 | [1][5] |

| Molecular Formula | C₉H₉NO₂ | [1][2][6] |

| Molecular Weight | 163.17 g/mol | [1][6] |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)N | [1] |

| InChI Key | JOLPMPPNHIACPD-ZZXKWVIFSA-N | [1] |

| pKa | 4.79 ± 0.10 (Predicted) | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170 °C | [2][5] |

| Boiling Point | 378.4 °C at 760 mmHg | [2][5] |

| Density | 1.281 g/cm³ | [2][5] |

| Solubility | Sparingly soluble in water. Soluble in dilute HCl. | [1][7] |

| Vapor Pressure | 2.13E-06 mmHg at 25°C | [5] |

| Refractive Index | 1.676 | [5] |

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, conforms to structure. | [2][8] |

| ¹³C NMR | Spectra available, conforms to structure. | [9] |

| Infrared (IR) | Spectrum conforms to structure. | [2] |

Synthesis and Reactivity

This compound is commonly synthesized via the Knoevenagel condensation reaction.[10] This reaction involves the condensation of an aromatic aldehyde (in this case, 4-aminobenzaldehyde) with an active methylene (B1212753) compound like malonic acid, typically in the presence of a weak base such as pyridine (B92270) and piperidine (B6355638).[10][11] The resulting α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation to yield this compound.[12]

Biological Activity and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate : It is a key starting material for the synthesis of more complex molecules, including various heterocyclic compounds used in drug discovery.[2]

-

Antimicrobial Properties : this compound has demonstrated inhibitory activity against bacteria such as Bacillus subtilis and Escherichia coli.[4] Cinnamic acid derivatives, in general, are known to possess a broad spectrum of antimicrobial effects against various bacteria and fungi.[13][14][15] The proposed mechanisms of action for cinnamic acid derivatives include disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.[16]

-

Antioxidant Activity : The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals.[1] The antioxidant mechanism for hydroxycinnamic acids, a related class of compounds, is believed to occur via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the molecular structure and solvent.[17][18][19] This radical scavenging potential makes its derivatives candidates for mitigating oxidative stress-related conditions.

-

Other Applications : It is also used in the production of UV-absorbing materials, making it valuable for sunscreens and protective coatings.[2] Its fluorescent properties are also utilized in the development of probes and markers for biological imaging.[2]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is a generalized procedure based on the principles of the Knoevenagel-Doebner reaction.[11][12]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (B1209532) and malonic acid (typically in a 1:1.1 molar ratio).

-

Solvent and Catalyst Addition : Add a suitable solvent, such as pyridine, which also acts as a basic catalyst. A small amount of a secondary amine catalyst, like piperidine, is often added.[11]

-

Heating : Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Workup : After the reaction is complete, cool the mixture. Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.[11]

-

Isolation : Collect the solid product by suction filtration and wash it with cold water.

-

Purification : The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.[4][12]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. eng.uc.edu [eng.uc.edu]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. bepls.com [bepls.com]

- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 17. Czech Journal of Food Sciences: Details of the antioxidant mechanism of hydroxycinnamic acids [cjfs.agriculturejournals.cz]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminocinnamic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 2393-18-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 4-Aminocinnamic acid. It provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its relevance in scientific research and pharmaceutical development.

Core Properties of this compound

This compound, also known as (E)-3-(4-aminophenyl)acrylic acid, is a derivative of cinnamic acid.[1] The primary CAS number for this compound is 2393-18-2.[1][2][3][4][5] Another CAS number, 17570-30-8, is also frequently associated with its (E)-isomer.[6] The quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2393-18-2[1][2][4] |

| Alternate CAS Number | 17570-30-8 ((E)-isomer)[6] |

| Molecular Formula | C₉H₉NO₂[1][2][3][5] |

| Molecular Weight | 163.17 g/mol [3][5][6] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 170 °C[2][3][4] |

| Boiling Point | 378.4 °C at 760 mmHg[2][3] |

| Density | 1.281 g/cm³[2][3] |

| pKa | 4.79 ± 0.10 (Predicted) |

| Purity | ≥97%[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-aminobenzaldehyde (B1209532) with malonic acid, typically in the presence of a basic catalyst such as pyridine (B92270) and piperidine.

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

Materials:

-

4-aminobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (10%)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzaldehyde and malonic acid in ethanol.

-

To this solution, add a catalytic amount of pyridine and a few drops of piperidine.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 10% hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[3] Its derivatives have garnered significant interest due to their wide range of biological activities.

Key Applications:

-

Pharmaceutical Synthesis: It is a precursor in the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients.[3]

-

Drug Development: Derivatives of this compound have shown potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[5][7]

-

Materials Science: This compound has been investigated for its role in the development of new materials such as polymers and liquid crystals.[5]

-

Biochemical Research: It is used as a substrate in enzymatic studies to investigate reaction mechanisms and kinetics.[3] Its fluorescent properties also make it useful in the development of probes and markers for biological imaging.[3]

Biological Activity and Signaling Pathways

Derivatives of cinnamic acid have been shown to exhibit a variety of biological effects. For instance, some derivatives possess anti-inflammatory properties, which are partly attributed to their ability to inhibit the NF-κB signaling pathway.

NF-κB Signaling Pathway and Potential Inhibition by Cinnamic Acid Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. 2393-18-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminocinnamic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Aminocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its fundamental molecular and physical properties, provides a detailed experimental protocol for its synthesis, and explores its biological significance, particularly its interaction with key signaling pathways.

Core Molecular and Physicochemical Properties

This compound, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It belongs to the class of cinnamic acids, which are characterized by a phenyl group attached to an acrylic acid moiety. The presence of an amino group at the para position of the phenyl ring imparts distinct chemical properties and biological activities to the molecule. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Monoisotopic Mass | 163.063328530 Da | [1] |

| Appearance | White to off-white crystalline powder | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Complexity | 181 | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Knoevenagel condensation being a common and effective approach. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

A plausible synthetic route for this compound is the Knoevenagel condensation of 4-aminobenzaldehyde (B1209532) with malonic acid.

General Experimental Protocol:

A general procedure for the synthesis of aminocinnamic acid derivatives via Knoevenagel condensation is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate aminobenzaldehyde (1 equivalent) and malonic acid (1.25 equivalents) in a suitable solvent, such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) (e.g., 20 drops).

-

Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 20 hours) with constant stirring.

-

Work-up: After the reaction is complete, pour the mixture into ice water. An initial precipitate may form.

-

Purification: The crude product is then subjected to a series of washing and neutralization steps. This typically involves dissolving the precipitate in a dilute basic solution (e.g., 1% NaOH), filtering to remove any insoluble impurities, and then neutralizing the filtrate with an acid (e.g., 10% HCl) to precipitate the purified cinnamic acid derivative.

-

Final Product: The resulting precipitate is filtered, washed with water, and dried to yield the final product.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. While specific research on this compound is ongoing, the broader class of cinnamic acid derivatives has been shown to modulate key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a crucial regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Cinnamic acid derivatives have been reported to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects. The general mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the general workflow for evaluating the biological activity of a compound like this compound and a simplified representation of the NF-κB signaling pathway.

Caption: Experimental workflow for the biological evaluation of this compound.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

The Solubility of 4-Aminocinnamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid is a compound of significant interest in pharmaceutical and chemical research, serving as a versatile building block in organic synthesis.[1] Its applications range from the development of novel pharmaceuticals and agrochemicals to the synthesis of dyes and UV-absorbing materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, some qualitative information and data for structurally similar compounds can provide valuable insights for researchers. It is important to note that the solubility of amino acids is influenced by the properties of their side chains and the overall molecular structure.[2] Therefore, the data for related compounds should be considered as an estimation, and empirical determination is always recommended for precise applications.

One source indicates that this compound is soluble in dilute HCl.

For context, the following table includes solubility data for the closely related compound, 4-Methylcinnamic Acid. This information can serve as a useful reference point for estimating the solubility behavior of this compound.

| Solvent | Reported Solubility of 4-Methylcinnamic Acid | Notes |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (339.11 mM) | Sonication is recommended to facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (616.56 mM) | Ultrasonic treatment and warming to 37°C may be necessary. |

Note: The conflicting data for DMSO may be attributable to different experimental conditions or measurement techniques.[3]

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Isothermal Shake-Flask Method

1. Preparation:

-

An excess amount of this compound is added to a known volume of the chosen organic solvent in a sealed container, such as a screw-cap vial or flask.

2. Equilibration:

-

The sealed container is placed in a constant-temperature shaker bath.

-

The mixture is agitated for a prolonged period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

3. Sampling:

-

Once equilibrium is achieved, the agitation is stopped, and the solid particles are allowed to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.[3] The temperature of the syringe should be the same as the equilibration temperature to avoid precipitation or further dissolution.

4. Analysis:

-

The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method. Common methods include:

-

Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the solid residue is dried to a constant weight.[3] The solubility is calculated from the mass of the residue and the initial volume of the solution.[3]

-

UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore, like this compound. A calibration curve is generated using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for accurate quantification, especially in complex mixtures.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 4-Aminocinnamic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-aminocinnamic acid, focusing on its hydrochloride and sulfate (B86663) hydrate (B1144303) salts. The information presented is derived from the crystallographic studies reported by d'Agostino et al. in Chemical Communications, 2016, volume 52, pages 1899-1902. This document summarizes the key crystallographic data in structured tables, details the experimental protocols for crystal preparation and analysis, and provides visualizations of the experimental workflow and intermolecular interactions.

Crystallographic Data Summary

The crystal structures of this compound hydrochloride ([1H]Cl) and this compound sulfate hydrate ([1H]₂SO₄·H₂O) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride ([1H]Cl)

| Parameter | Value |

| Empirical Formula | C₉H₁₀ClNO₂ |

| Formula Weight | 199.63 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 5.895(5) Å |

| b | 16.963(5) Å |

| c | 9.390(5) Å |

| α | 90° |

| β | 106.15(5)° |

| γ | 90° |

| Volume | 901.1(9) ų |

| Z | 4 |

| Calculated Density | 1.472 Mg/m³ |

| Absorption Coefficient | 0.354 mm⁻¹ |

| F(000) | 416 |

| Data Collection | |

| θ range for data collection | 3.58 to 27.50° |

| Index ranges | -7 ≤ h ≤ 7, -21 ≤ k ≤ 21, -12 ≤ l ≤ 12 |

| Reflections collected | 8152 |

| Independent reflections | 2055 [R(int) = 0.0267] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2055 / 0 / 121 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0357, wR₂ = 0.0931 |

| R indices (all data) | R₁ = 0.0451, wR₂ = 0.1001 |

| Largest diff. peak and hole | 0.291 and -0.222 e.Å⁻³ |

Table 2: Crystal Data and Structure Refinement for this compound Sulfate Hydrate ([1H]₂SO₄·H₂O)

| Parameter | Value |

| Empirical Formula | C₁₈H₂₂N₂O₉S |

| Formula Weight | 442.44 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.036(5) Å |

| b | 7.641(5) Å |

| c | 21.585(5) Å |

| α | 90° |

| β | 100.27(5)° |

| γ | 90° |

| Volume | 1951.1(18) ų |

| Z | 4 |

| Calculated Density | 1.506 Mg/m³ |

| Absorption Coefficient | 0.211 mm⁻¹ |

| F(000) | 928 |

| Data Collection | |

| θ range for data collection | 2.41 to 27.50° |

| Index ranges | -15 ≤ h ≤ 15, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27 |

| Reflections collected | 17565 |

| Independent reflections | 4458 [R(int) = 0.0249] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4458 / 0 / 276 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0384, wR₂ = 0.0991 |

| R indices (all data) | R₁ = 0.0468, wR₂ = 0.1054 |

| Largest diff. peak and hole | 0.351 and -0.276 e.Å⁻³ |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and subsequent structure determination of the this compound salts.

Synthesis and Crystallization

Synthesis of this compound Salts:

The molecular salts of this compound were prepared by reacting this compound with the corresponding acid in an appropriate solvent.

-

For this compound Hydrochloride ([1H]Cl): this compound was reacted with hydrochloric acid.

-

For this compound Sulfate Hydrate ([1H]₂SO₄·H₂O): this compound was reacted with sulfuric acid.

Crystallization:

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from the respective reaction mixtures. The quality of the crystals is crucial for obtaining high-resolution diffraction data.

Single-Crystal X-ray Diffraction

Data Collection:

A suitable single crystal of each salt was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement:

The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the intermolecular interactions within the crystal structure of this compound hydrochloride.

Spectroscopic Profile of 4-Aminocinnamic Acid: A Technical Guide

Introduction

4-Aminocinnamic acid is an organic compound with significant interest in various fields, including medicinal chemistry and materials science, due to its versatile chemical structure featuring an aromatic amine, a carboxylic acid, and an alkene group. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.47 | Doublet | Ar-H |

| ~7.35 | Doublet | Ar-H |

| ~7.43 | Doublet | =CH- (vinylic) |

| ~6.25 | Doublet | =CH- (vinylic) |

| ~5.90 (broad) | Singlet | -NH₂ |

| ~12.0 (broad) | Singlet | -COOH |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1][2][3][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150 | C-NH₂ (Aromatic) |

| ~145 | =CH- (Vinylic) |

| ~130 | C-H (Aromatic) |

| ~125 | C-C (Aromatic) |

| ~115 | =CH- (Vinylic) |

| ~114 | C-H (Aromatic) |

Note: Assignments are based on typical chemical shift ranges. Data is often acquired in DMSO-d6.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its primary functional groups.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Amine |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1680 | C=O Stretch | Carboxylic Acid |

| ~1630 | C=C Stretch | Alkene |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~980 | =C-H Bend (out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which can be influenced by the solvent.[6]

| Solvent | λmax (nm) |

| 1,4-Dioxane | ~332-375 |

| Ethyl Acetate | ~329-374 |

| Methanol | ~330-382 |

The main absorption band is related to the π→π* transition in the conjugated system.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition :

-

Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.[7][8]

-

Data Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired to subtract atmospheric and instrumental interferences.[7]

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and a second quartz cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound HYDROCHLORIDE(54057-95-3) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(17570-30-8) 13C NMR [m.chemicalbook.com]

- 5. This compound(2393-18-2) IR Spectrum [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Unveiling the Fluorescence Potential: A Technical Guide to the Quantum Yield of 4-Aminocinnamic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 4-Aminocinnamic acid and its derivatives, with a primary focus on their fluorescence quantum yield. Understanding the efficiency of light emission in these compounds is crucial for their application in various fields, including the development of fluorescent probes, sensors, and photosensitizers in drug development. This document provides a comprehensive overview of their quantum yield, detailed experimental methodologies for its determination, and insights into relevant biological pathways.

Data Presentation: Quantum Yield of this compound and its Derivatives

The fluorescence quantum yield (Φf) of a compound represents the ratio of photons emitted to the number of photons absorbed, quantifying the efficiency of the fluorescence process. For this compound and its substituted derivatives, the quantum yield is generally observed to be low. This suggests that the deactivation of the excited state occurs predominantly through non-radiative pathways.

A study synthesizing fifteen amine derivatives of cinnamic acid found that the fluorescence quantum yield for most of these compounds does not exceed 3.5% in a range of solvents, including non-polar (1,4-Dioxane), polar aprotic (Ethyl Acetate), and protic (Methanol) environments.[1] This general observation is critical for researchers considering these molecules for applications where high fluorescence efficiency is a prerequisite.

| Compound | General Fluorescence Quantum Yield (Φf) | Solvents Tested | Reference |

| Amine derivatives of cinnamic acid | < 0.035 (< 3.5%) | 1,4-Dioxane, Ethyl Acetate, Methanol | [1] |

| Pyranoflavylium-cinnamate esters | < 0.02 (< 2%) | DMSO, Ethanol, Methanol, Ethanol/Water (20%) |

Note: The data for pyranoflavylium-cinnamate esters is included to demonstrate that even when incorporated into larger molecular systems, the cinnamate (B1238496) moiety tends to contribute to low overall quantum yields.

One notable exception to the low quantum yield trend was reported for a specific derivative, designated as compound 2o in the same study, which exhibited a significantly higher quantum yield. However, the specific structure of this highly fluorescent derivative was not detailed in the available literature.[1]

Experimental Protocols: Determination of Fluorescence Quantum Yield

The determination of the fluorescence quantum yield of this compound and its derivatives is typically performed using a comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement

Principle: The relative fluorescence quantum yield (Φf) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

Materials and Equipment:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Solvents of spectroscopic grade (e.g., 1,4-Dioxane, Ethyl Acetate, Methanol).

-

This compound or its derivative.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the standard (e.g., 10⁻⁵ M quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a stock solution of the this compound derivative in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the measurements are within the linear range and to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.

-

The excitation and emission slits should be kept constant for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots gives the value of I/A.

-

Use the slopes and the known quantum yield of the standard in the equation above to calculate the quantum yield of the sample.

-

Experimental Workflow Diagram

Signaling Pathways Involving Cinnamic Acid

Cinnamic acid, the parent compound of this compound, is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and coumarins. The flux through this pathway is tightly regulated, and trans-cinnamic acid itself plays a crucial role as a feedback inhibitor.

Specifically, trans-cinnamic acid can inhibit the activity of Phenylalanine Ammonia-Lyase (PAL) , the first committed enzyme in the phenylpropanoid pathway. This inhibition can occur at both the transcriptional and enzymatic levels, providing a mechanism to regulate the production of phenylpropanoids in response to metabolic demands.

Phenylpropanoid Pathway and Feedback Inhibition

The following diagram illustrates the initial steps of the phenylpropanoid pathway and the feedback inhibition of PAL by trans-cinnamic acid.

This regulatory mechanism highlights the biological significance of cinnamic acid derivatives. While this compound is not a direct intermediate in this primary plant pathway, its structural similarity suggests potential interactions with PAL or other enzymes, a possibility that warrants further investigation in the context of drug development and enzyme inhibition studies.

References

An In-Depth Technical Guide to 4-Aminocinnamic Acid: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminocinnamic acid, a molecule of significant interest in organic synthesis and drug discovery. The document details its historical context, synthesis methodologies with comparative data, and its interaction with key biological signaling pathways.

Introduction and Historical Context

This compound, also known as p-aminocinnamic acid, is an aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure, featuring a phenyl ring substituted with an amino group and an acrylic acid side chain, makes it a valuable precursor for various pharmaceuticals, agrochemicals, and dyes.[1]

The history of this compound is intrinsically linked to the broader history of cinnamic acid and its derivatives. The Perkin reaction, discovered by Sir William Henry Perkin in 1868, was a pivotal development in organic chemistry that provided a general method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid itself.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. While the exact date of the first synthesis of this compound is not well-documented, its preparation became feasible following the development of synthetic routes to substituted benzaldehydes and the refinement of condensation reactions like the Perkin and Knoevenagel reactions.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Melting Point | 170°C |

| Boiling Point | 378.4°C |

| Density | 1.281 g/cm³ |

| CAS Number | 2393-18-2 |

(Data sourced from commercial supplier information and chemical databases)[2][4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions involving 4-aminobenzaldehyde (B1209532). The two primary methods employed are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used and versatile method for the synthesis of cinnamic acid derivatives. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[5]

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol is adapted from a general procedure for the synthesis of p-aminocinnamic acid derivatives.[6]

-

Materials:

-

4-Aminobenzaldehyde (1.0 eq)

-

Malonic acid (1.25 eq)

-

Pyridine (as solvent)

-

Piperidine (B6355638) (catalytic amount, ~20 drops)

-

10% Hydrochloric acid

-

1% Sodium hydroxide (B78521) solution

-

Saturated Sodium bicarbonate solution

-

Ice

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) and malonic acid (1.25 eq) in pyridine.

-

Add a catalytic amount of piperidine (~20 drops) to the solution.

-

Heat the reaction mixture at 80°C for approximately 20 hours with constant stirring.

-

After cooling, pour the reaction mixture into a beaker containing ice water (approx. 120 mL).

-

Add a saturated sodium bicarbonate solution (approx. 5 mL).

-

Filter the resulting precipitate.

-

Add the crude precipitate to a cold 1% sodium hydroxide solution and stir for one minute.

-

Filter the mixture again.

-

Neutralize the filtrate to a pH of 7 using a 10% hydrochloric acid solution to precipitate the this compound.

-

Collect the solid product by filtration and dry. The crude product can be further purified by recrystallization from methanol.[6]

-

Perkin Reaction

The Perkin reaction offers an alternative route to cinnamic acids. This reaction typically requires higher temperatures and involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt.[3]

Conceptual Workflow for Perkin Reaction

Caption: Conceptual workflow for the Perkin reaction synthesis of this compound.

Comparative Yields

| Synthetic Method | Reactants | Catalyst/Solvent | Reported Yield (%) | Reference |

| Knoevenagel Condensation | Substituted Aminobenzaldehydes, Malonic Acid | Pyridine, Piperidine | 58 - 88 | [6] |

| Sonochemical Perkin Reaction | Benzaldehyde, Acetic Anhydride | Sodium Acetate | 4.98 | [7] |

Biological Significance: Inhibition of the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have garnered significant attention for their potential as therapeutic agents, in part due to their ability to modulate inflammatory pathways. One of the key mechanisms of action for some cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The inhibition of the NF-κB pathway by cinnamic acid derivatives is thought to occur through the prevention of the activation of upstream kinases, such as IκB kinase (IKK). IKK is responsible for phosphorylating the inhibitory protein IκBα, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF-κB Signaling Pathways and Inhibition by Cinnamic Acid Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent | Indriyanti | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]

Biological Activity Screening of 4-Aminocinnamic Acid: A Technical Guide

Abstract

4-Aminocinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a range of potential biological activities. As a structural analog of tyrosine, it holds promise as a modulator of various enzymatic and cellular processes. This technical guide provides a comprehensive overview of the screening of this compound for its key biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for the principal screening assays are provided, alongside a summary of available quantitative data, primarily from related derivatives, to guide future research. Furthermore, this guide illustrates the key signaling pathways potentially modulated by cinnamic acid derivatives and presents experimental workflows using standardized diagrams to facilitate comprehension and replication of these screening methodologies.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities.[1] this compound (4-ACA), in particular, presents an intriguing scaffold for drug discovery owing to the presence of a reactive amino group, which can be readily modified to generate a library of derivatives with potentially enhanced potency and selectivity. This document serves as a technical resource for researchers investigating the biological potential of this compound, outlining the foundational screening assays and potential mechanisms of action.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. The antioxidant capacity of this compound and its derivatives is commonly assessed using in vitro assays that measure radical scavenging and reducing power.

Quantitative Data for Antioxidant Activity

While specific IC50 values for this compound in common antioxidant assays are not extensively reported in the reviewed literature, data for related cinnamic acid derivatives provide a benchmark for its potential activity. The antioxidant activity is often influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring.

| Assay | Compound/Derivative | IC50 / Activity | Reference(s) |

| DPPH Radical Scavenging | Cinnamic Acid Derivatives | IC50 values vary widely depending on substitution | [2][3] |

| Ferric Reducing Antioxidant Power (FRAP) | Cinnamic Acid Derivatives | Activity is dependent on substitution patterns | [4][5] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound dilutions to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

For the blank, use 100 µL of the solvent instead of the sample.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[6][7]

DPPH Radical Scavenging Assay Workflow

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ (blue) + Oxidized Antioxidant

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

-

Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent. Warm to 37°C before use.[8]

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions in a suitable solvent.

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to the wells of a 96-well plate.

-

Add 20 µL of the this compound dilutions to the respective wells.

-

For the standard curve, use known concentrations of FeSO₄·7H₂O.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes. Measure the absorbance at 593 nm.[1]

-

Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate (B86663) and is expressed as µM of Fe²⁺ equivalents.[9]

FRAP Assay Workflow

Antimicrobial Activity

The antimicrobial activity of this compound is evaluated by determining its ability to inhibit the growth of or kill various pathogenic microorganisms.

Quantitative Data for Antimicrobial Activity

| Microorganism | Compound/Derivative | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Cinnamic acid derivatives | 16 - 64 | [11] |

| Escherichia coli | Cinnamic acid derivatives | >256 | [11] |

| Candida albicans | 4-chlorocinnamic acid esters | 0.024 - 5.09 (µmol/mL) | [12] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol:

-

Microorganism Preparation: Prepare an overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Assay Procedure (96-well plate):

-

Add 100 µL of sterile broth to each well.

-

Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

The potential of this compound to inhibit the proliferation of cancer cells is a key area of investigation.

Quantitative Data for Anticancer Activity

Specific IC50 values for this compound against cancer cell lines are limited in the available literature. Data for related compounds are presented for context.

| Cell Line | Compound/Derivative | IC50 (µM) | Reference(s) |

| MCF-7 | Cinnamic acid derivatives | 3.0 - 140.8 | [8] |

| HeLa | Cinnamic acid derivatives | 120.0 | [8] |

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in a suitable medium in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition

This compound, as a structural analog of tyrosine, is a candidate for inhibiting enzymes involved in metabolic pathways where tyrosine is a substrate, such as tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders.

| Compound/Derivative | IC50 (µM) | Reference(s) |

| Cinnamic acid–eugenol esters | 3.07 | [14] |

| Cinnamamide derivatives | Varies | [6] |

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of L-DOPA in phosphate buffer.

-

-

Assay Procedure (96-well plate):

-

Add phosphate buffer, this compound solution (at various concentrations), and tyrosinase solution to each well.

-

Pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding L-DOPA solution.

-

-

Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490 nm at regular intervals.[15][16]

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

Tyrosinase Inhibition Assay Workflow

Potential Signaling Pathways

The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds suggest potential involvement of the following pathways:

-

NF-κB Signaling Pathway: Cinnamic acid and its derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Cinnamic acid derivatives have been observed to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to anticancer effects.

Potential Signaling Pathways Modulated by Cinnamic Acid Derivatives

Conclusion and Future Directions

This compound presents a promising chemical scaffold for the development of novel therapeutic agents. This guide has outlined the fundamental methodologies for screening its antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities. While a significant body of research exists for cinnamic acid and its derivatives, there is a clear need for more focused studies to quantify the specific biological activities of this compound. Future research should aim to:

-

Establish a comprehensive profile of IC50 and MIC values for this compound against a broad range of cell lines and microbial strains.

-

Elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

-

Synthesize and screen a library of this compound derivatives to explore structure-activity relationships and optimize for potency and selectivity.

By systematically applying the protocols and considering the potential mechanisms outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing compound.

References

- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. phcogres.com [phcogres.com]

- 6. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminocinnamic Acid: An In-Depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and detailed experimental studies on the antioxidant properties and specific signaling pathway modulation of 4-Aminocinnamic acid are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known antioxidant activities of closely related cinnamic acid derivatives and general principles of antioxidant action. The experimental protocols and signaling pathway diagrams are presented as standardized methodologies and conceptual frameworks that can be applied to the investigation of this compound.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives are recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The antioxidant potential of these compounds is of significant interest in the fields of pharmacology and drug development for their potential to combat oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

The core structure of cinnamic acid, featuring a phenyl ring and a carboxylic acid group, allows for various substitutions that can modulate its biological activity. The presence of an amino group at the fourth position of the phenyl ring in this compound is expected to influence its electronic properties and, consequently, its antioxidant capacity. This guide explores the theoretical antioxidant mechanisms of this compound, provides standardized protocols for its evaluation, and discusses potential signaling pathways it may modulate.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds, including cinnamic acid derivatives, is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The main mechanisms include:

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically a stable, non-reactive species.

-

Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, converting it to an anion.

-

Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Antioxidants with chelating properties can bind these metal ions, preventing them from participating in radical-generating reactions.

The amino group in this compound, being an electron-donating group, may enhance the stability of the resulting phenoxyl radical after hydrogen or electron donation, thereby potentially increasing its antioxidant efficacy compared to unsubstituted cinnamic acid.

Quantitative Data on Antioxidant Activity

| Antioxidant Assay | Test Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid | Assay dependent |

| ABTS Radical Scavenging | This compound | Data not available | Trolox | Assay dependent |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data not available | FeSO₄ | Assay dependent |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound | Data not available | Trolox | Assay dependent |

| Lipid Peroxidation Inhibition | This compound | Data not available | BHT/Trolox | Assay dependent |

Experimental Protocols

The following are detailed, standardized protocols for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions of this compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of the this compound solution to a 96-well microplate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare stock solutions of this compound and a standard (e.g., FeSO₄).

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of the this compound solution to a 96-well microplate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄.

-

The antioxidant capacity of this compound is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).

-

Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

-

Prepare stock solutions of this compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of various concentrations of the this compound solution.

-

Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Measure the fluorescence decay kinetically over 60-90 minutes with excitation at 485 nm and emission at 520 nm.

-

-

Calculation:

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

A standard curve is created using Trolox, and the results are expressed as Trolox equivalents.

-

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological sample like rat liver microsomes or a model system like linoleic acid emulsion. The extent of peroxidation is typically measured by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Methodology:

-

Sample Preparation:

-

Prepare a lipid-rich source, such as a rat liver homogenate or a linoleic acid emulsion.

-

-

Assay Procedure:

-

Incubate the lipid source with various concentrations of this compound.

-

Induce lipid peroxidation using a pro-oxidant, such as Fe²⁺/ascorbate.

-

Stop the reaction after a specific time (e.g., 60 minutes) by adding a solution of trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) solution and heat the mixture (e.g., at 95°C for 30 minutes) to form the MDA-TBA adduct.

-

After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The percentage of lipid peroxidation inhibition is calculated relative to a control without the antioxidant.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathways

While direct evidence for this compound is lacking, many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. The two most prominent pathways in this context are the Nrf2-ARE and MAPK pathways.

The Nrf2-ARE Signaling Pathway